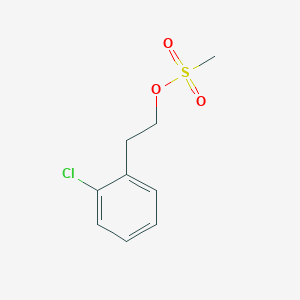

1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene

Descripción

1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene (CAS: 40759-45-3) is a 2-chlorobenzene derivative featuring a methanesulfonyloxyethyl (-CH₂CH₂OSO₂CH₃) substituent. The compound is characterized by high purity (95%) and is utilized in advanced synthetic applications .

Propiedades

IUPAC Name |

2-(2-chlorophenyl)ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-14(11,12)13-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHIBZIUMHTTKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene typically involves the reaction of 2-chlorobenzene with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ethylene glycol to yield the final product .

Industrial Production Methods

On an industrial scale, the production of 1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methanesulfonyloxy group is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to yield the corresponding alcohols or thiols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Major Products

The major products formed from these reactions include substituted benzene derivatives, sulfoxides, sulfones, and alcohols, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene has several scientific research applications:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly as a building block for designing molecules with therapeutic properties.

Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene involves its ability to act as an electrophile in various chemical reactions. The methanesulfonyloxy group is a good leaving group, facilitating nucleophilic substitution reactions.

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

- Sulfonate vs. Ether/Alkene/Alkyne Groups : The sulfonate ester in the target compound enhances electrophilicity at the adjacent carbon, favoring nucleophilic displacement. In contrast, allyloxy or alkyne substituents (e.g., 1-(allyloxy)-2-chlorobenzene) promote radical stability or transition-metal-catalyzed couplings .

- Azide vs. Sulfonate Reactivity : Azide-containing derivatives (e.g., 2an) exhibit rapid cycloaddition with alkynes, while the sulfonate group enables SN2 or elimination pathways .

- Sulfone vs. Sulfonate : Sulfones (e.g., (E)-2-(2-Chlorophenyl)-2-(phenylsulfonyl)vinylsulfane) are less labile than sulfonate esters but stabilize adjacent negative charges, influencing reaction mechanisms in cross-couplings .

Physicochemical Properties

- Solubility and Stability : Sulfonate esters (target compound) are typically polar and water-soluble, whereas alkyne or aryl derivatives (e.g., 1-(but-3-yn-1-yl)-2-chlorobenzene) are hydrophobic .

- Thermal Stability : Sulfonate esters may decompose under acidic or basic conditions, while sulfones () and nitriles () exhibit higher thermal stability.

Actividad Biológica

1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene, a compound with the CAS number 40759-45-3, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene can be represented as follows:

- Molecular Formula : C9H10ClO3S

- Molecular Weight : 232.69 g/mol

- IUPAC Name : 1-(2-methanesulfonyloxyethyl)-2-chlorobenzene

Antimicrobial Properties

Research has indicated that 1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene exhibits significant antimicrobial activity. In vitro studies demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Cytotoxic Effects

Further investigations into the cytotoxic effects of this compound have shown promising results in cancer cell lines. A study evaluated its activity against various cancer types, revealing IC50 values that suggest potent antiproliferative effects. The compound was particularly effective in inhibiting the growth of breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.4 |

| A549 (Lung) | 12.7 |

| HeLa (Cervical) | 20.3 |

The proposed mechanism of action for the cytotoxicity of 1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene involves the induction of apoptosis through the activation of caspase pathways. This process leads to DNA fragmentation and ultimately cell death. Additionally, the compound may inhibit key signaling pathways involved in cell survival, such as the PI3K/Akt pathway.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of chlorobenzenes, including 1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Inhibition

In a study published in Cancer Research, researchers assessed the effects of this compound on different cancer cell lines. They found that treatment with 1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene resulted in a dose-dependent decrease in cell viability, with notable changes in cell morphology indicative of apoptosis.

Research Findings

Recent findings have expanded on the potential applications of 1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene:

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could have implications for drug development.

- Synergistic Effects : When combined with other antimicrobial agents, it exhibited synergistic effects that enhanced overall efficacy against resistant bacterial strains.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.